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Introduction

Threofuranosyl Nucleic Acid (TNA) is a synthetic nucleic acid analog that has garnered
significant interest in the field of RNA interference (RNAI) therapeutics. TNA features a four-
carbon threofuranose sugar backbone, which is shorter than the five-carbon ribose in natural
RNA. This structural modification confers unique properties to small interfering RNAs (SiRNAS),
including enhanced nuclease resistance, which is a critical attribute for therapeutic
applications.[1][2] The incorporation of TNA into siRNA duplexes has been shown to improve
stability, potency, and safety profiles, making TNA-based siRNAs promising candidates for

gene silencing therapies.[1][2][3]

However, like standard siRNAs, TNA-based siRNAs are large, negatively charged molecules
that do not readily cross cell membranes.[4][5] Therefore, effective delivery systems are
paramount to transport these therapeutic molecules to their site of action in the cytoplasm.
These delivery vehicles must protect the siRNA from degradation, facilitate cellular uptake, and
promote endosomal escape to allow the siRNA to engage with the RNA-Induced Silencing
Complex (RISC).[6][7] This document provides an overview of current and potential delivery
strategies for TNA-based siRNAs, along with detailed protocols for their application and
evaluation.

Delivery Strategies for TNA-Based siRNAs

The primary challenge in siRNA therapeutics is achieving efficient in vivo delivery to the target
tissue.[8][9][10] Delivery strategies can be broadly categorized into non-viral and viral vector-
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based methods.

Non-Viral Delivery Methods

Non-viral vectors are the most common approach for siRNA delivery due to their lower
immunogenicity and relative safety compared to viral vectors.[4][11]

o Conjugate-Based Delivery: This strategy involves directly attaching the siRNA to a targeting
ligand. The most clinically advanced approach for liver-targeted delivery is the use of N-
acetylgalactosamine (GalNAc) conjugates.[12] GalNAc is a sugar moiety that binds with high
affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the
surface of hepatocytes.[12] TNA-containing SiRNAs have been successfully prepared as
triantennary GalNAc conjugates for targeted delivery to the liver in both cell culture and
animal models.[1][2]

» Lipid Nanoparticles (LNPs): LNPs are a leading platform for systemic siRNA delivery and are
the basis for the first FDA-approved siRNA therapeutic, Onpattro (patisiran).[13] These
nanoparticles are typically composed of an ionizable cationic lipid, a helper phospholipid,
cholesterol, and a PEG-lipid.[14][15] The ionizable lipid is positively charged at a low pH,
allowing for efficient encapsulation of the negatively charged siRNA, but is nearly neutral at
physiological pH, reducing toxicity.[14] While specific studies on encapsulating TNA-based
siRNAs in LNPs are not extensively detailed in the provided results, LNPs represent a highly
viable and potent delivery vehicle for any siRNA construct, including those modified with
TNA, particularly for targeting the liver.[16][17]

» Polymer-Based Nanoparticles: Cationic polymers such as poly(ethylene imine) (PEI) and
biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to form
nanoparticles (polyplexes) with siRNA.[4][18][19] These polymers condense the siRNA into
small particles that protect it from degradation and facilitate cellular uptake, often via
endocytosis.[4][18] The properties of these nanopatrticles, such as size and surface charge,
can be tuned to optimize delivery efficiency.[20]

Viral Vector-Based Delivery

Viral vectors, such as those derived from adeno-associated virus (AAV) or lentivirus, can be
engineered to deliver genetic cassettes that express short hairpin RNAs (shRNASs).[21][22][23]
These shRNAs are then processed by the cell's endogenous machinery into siRNAs. This
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method offers the advantage of high transduction efficiency and the potential for long-term,
stable gene silencing.[21][23] While powerful, the application of viral vectors for siRNA delivery
faces challenges related to immunogenicity, oncogenic potential, and manufacturing
complexity.[4][24] This approach is generally more suitable for applications where sustained,
long-term knockdown is required.

Data Presentation: Efficacy of TNA-Modified siRNAs

Quantitative data from studies on TNA-modified siRNAs targeting the Transthyretin (Ttr) gene
demonstrate their potential. The half-maximal inhibitory concentration (IC50) is a measure of
the potency of a drug; a lower IC50 indicates higher potency.

Table 1: In Vitro Potency of TNA-Modified siRNAs
Targeting Ttr mRNA

. TNA Modification Fold Change vs.
siRNAID . IC50 (nM)
Position Parent
Parent None 0.064 1.0
] Antisense Strand,
si-23 N 1.6 25.0 (Loss)
Position 2

] Sense Strand,
si-17 N 0.063 ~1.0
Position 17

) Antisense Pos. 5 & )
Si-61 0.028 2.3 (Gain)
Sense Pos. 17

(Data summarized
from a study on
mouse primary

hepatocytes)[3]

Table 2: In Vivo Efficacy of TNA-Modified siRNAs in Mice
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TTR Protein Suppression

siRNA ID TNA Modification Position
(Day 7)
Parent None 81%
si-28 Antisense Strand, Position 7 >81% (Improved efficacy)

(Data from mice receiving a

single 1.0 mg/kg subcutaneous

dose of GalNAc-conjugated
siRNA)[3]
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Caption: Workflow of TNA-siRNA delivery, cellular uptake, and gene silencing.

Cellular Uptake and RNAi Pathway
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Caption: Cellular uptake and engagement of the RNAi machinery by TNA-siRNA.

Experimental Workflow for In Vitro Efficacy Testing
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Caption: Experimental workflow for determining the in vitro potency (IC50) of TNA-siRNAs.

Protocols

Protocol 1: In Vitro Transfection of TNA-based siRNAs in
Primary Hepatocytes for Potency Assessment

This protocol details the steps for treating mouse primary hepatocytes with GalNAc-conjugated
TNA-siRNAs to determine the IC50 value.

Materials:

o Cryopreserved primary hepatocytes

e Hepatocyte plating and incubation media

© 2025 BenchChem. All rights reserved.

6/12

Tech Support


https://www.benchchem.com/product/b12395248?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Collagen-coated 96-well plates
o GalNAc-conjugated TNA-siRNA targeting gene of interest (e.g., Ttr)
o Negative control sSiRNA
e Phosphate-Buffered Saline (PBS)
* RNAlysis buffer (e.g., Buffer RLT from Qiagen)
* RNA isolation kit
o RT-gPCR reagents (reverse transcriptase, primers, probes, master mix)
e PCR instrument
Procedure:
o Cell Plating:
o Thaw cryopreserved primary hepatocytes according to the supplier's protocol.

o Seed the cells in a collagen-coated 96-well plate at a density that will result in a confluent
monolayer after overnight attachment.

o Incubate at 37°C with 5% CO2 overnight.
o SiRNA Preparation and Treatment:

o On the day of transfection, prepare serial dilutions of the TNA-siRNA and control siRNA in
pre-warmed incubation medium. A typical concentration range would be from 10 nM down
to 1 pM.

o Carefully aspirate the plating medium from the cells.

o Gently add the medium containing the siRNA dilutions to the respective wells. Include a
"no treatment" control and a negative control sSiRNA. Perform each condition in triplicate.

e Incubation:
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o Return the plate to the incubator and incubate for 48 hours at 37°C with 5% CO2.[3]

o Cell Lysis and RNA Isolation:

[e]

After incubation, aspirate the medium and wash the cells once with PBS.

o

Add RNA lysis buffer directly to each well to lyse the cells.

[¢]

Isolate total RNA from the cell lysates using a commercial RNA isolation kit according to
the manufacturer's instructions.

[¢]

Elute the RNA and determine its concentration and purity.
o Gene Expression Analysis (RT-gPCR):
o Perform reverse transcription to synthesize cDNA from the isolated RNA.

o Set up qPCR reactions using primers and a probe specific for the target mRNA (e.qg., Ttr)
and a housekeeping gene for normalization (e.g., GAPDH).[3]

o Run the gPCR plate on a real-time PCR instrument.
o Data Analysis:

o Calculate the relative expression of the target mRNA in treated samples compared to
untreated controls, after normalizing to the housekeeping gene.

o Plot the percentage of remaining mMRNA against the logarithm of the siRNA concentration.

o Use a non-linear regression (four-parameter variable slope) to fit the curve and determine
the IC50 value.

Protocol 2: General Protocol for LNP-based Delivery of
TNA-siRNA to Cultured Cells

This protocol provides a general framework for transfecting cells with TNA-siRNAs using a
commercially available lipid-based transfection reagent, which mimics an LNP delivery system.
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Materials:

Adherent mammalian cell line (e.g., HT29, H1299)[18][25]

o Cell culture medium (e.g., DMEM) with and without serum/antibiotics
o 6-well tissue culture plates

e TNA-based siRNA

 Lipid-based transfection reagent (e.g., Lipofectamine™ RNAIMAX)

e Reduced-serum medium (e.g., Opti-MEM™)

o Fluorescently labeled control siRNA (optional, for uptake visualization)
Procedure:

o Cell Seeding:

o The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so they
are 60-80% confluent at the time of transfection.[26][27]

o Preparation of siRNA-Lipid Complexes:

o Solution A: For each well, dilute the desired amount of TNA-siRNA (e.g., 20-80 pmol) into
100 pL of reduced-serum medium. Mix gently.[26]

o Solution B: For each well, dilute the optimized amount of transfection reagent (e.g., 2-8
pL) into 100 pL of reduced-serum medium. Mix gently.[26]

o Combine Solution A and Solution B. Mix gently by pipetting and incubate for 5-10 minutes
at room temperature to allow complexes to form.

e Transfection:

o Add the 200 pL of siRNA-lipid complex drop-wise to each well containing the cells and 2
mL of fresh culture medium.
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o Gently rock the plate to ensure even distribution.

e Incubation and Analysis:
o Incubate the cells at 37°C for 24-72 hours.

o After incubation, assess gene knockdown by harvesting the cells for RNA isolation and
RT-gPCR (as described in Protocol 1) or for protein analysis via Western Blot or ELISA.

o If using a fluorescently labeled siRNA, cellular uptake can be visualized using
fluorescence microscopy or quantified by flow cytometry.[18][28]

Conclusion

TNA-based siRNAs represent a promising advancement in RNAI therapeutics, offering
enhanced stability and potency. The successful clinical translation of these molecules is
intrinsically linked to the development of safe and effective delivery systems. Conjugation with
targeting ligands like GalNAc has proven highly effective for liver-specific delivery. Furthermore,
established platforms such as lipid nanoparticles and polymer-based systems provide versatile
and potent options for delivering TNA-based siRNAs to various target tissues. The protocols
and data presented here offer a foundational guide for researchers and drug developers
working to harness the therapeutic potential of TNA-modified siRNAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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